Structural Orthogonality: Dual Unsaturation for Sequential Ligation vs. Mono-Reactive Analogs
The target compound incorporates both a terminal alkene and a conjugated alkyne, enabling two fully orthogonal, sequential bioconjugation reactions (e.g., thiol-ene followed by copper-catalyzed azide-alkyne cycloaddition, CuAAC) on a single scaffold. In contrast, standard procurement alternatives like Methyl 2-octynoate (CAS 111-12-6) offer only an alkyne handle, and Methyl 5-hexenoate (CAS 27960-21-0) offers only a terminal alkene. This functional pairing is inferred from the chemical structure and cannot be replicated by any mono-functional analog . No quantitative kinetic comparison data for the target compound are publicly available.
| Evidence Dimension | Number of orthogonal reactive handles programmed into a single molecular scaffold |
|---|---|
| Target Compound Data | 2 (Terminal alkene + terminal alkyne) |
| Comparator Or Baseline | Methyl 2-octynoate (1 handle); Methyl 5-hexenoate (1 handle) |
| Quantified Difference | +1 orthogonal handle over each comparator |
| Conditions | Inferred from molecular connectivity; no specific reaction conditions or kinetic data available for the target compound. |
Why This Matters
For scientific selection, this structural feature determines the compound's suitability for advanced synthetic applications requiring sequential ligation steps, offering a functional capability that mono-reactive alternatives cannot provide.
